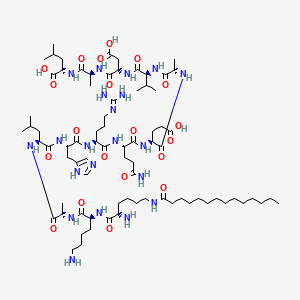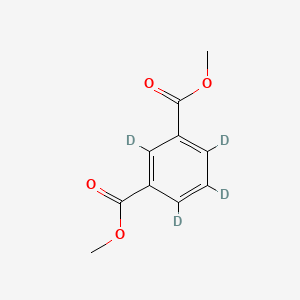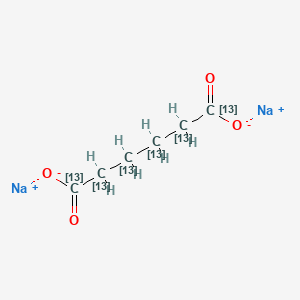
Adipate-13C6 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipate-13C6 (sodium) is a compound where the adipate ion is labeled with carbon-13 isotopes. This labeling is useful in various scientific research applications, particularly in tracing and quantifying metabolic pathways. The compound is primarily used in research settings and is not intended for personal use .
Méthodes De Préparation
Adipate-13C6 (sodium) is synthesized by incorporating stable heavy isotopes of carbon into the adipate molecule. The synthetic route involves the reaction of carbon-13 labeled precursors with sodium hydroxide to form the sodium salt of adipate-13C6. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Analyse Des Réactions Chimiques
Adipate-13C6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Adipate-13C6 (sodium) can participate in substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Adipate-13C6 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic flux analysis to study biochemical pathways.
Biology: The compound helps in understanding metabolic processes in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: Adipate-13C6 (sodium) is used in the production of biodegradable polymers and other materials
Mécanisme D'action
The mechanism of action of Adipate-13C6 (sodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in identifying molecular targets and pathways involved in various metabolic processes .
Comparaison Avec Des Composés Similaires
Adipate-13C6 (sodium) is unique due to its carbon-13 labeling, which distinguishes it from other adipate compounds. Similar compounds include:
Sodium adipate: The non-labeled version of the compound.
Adipate-13C6 (potassium): A similar compound where the sodium ion is replaced by potassium.
Adipate-13C6 (calcium): Another variant with calcium instead of sodium. These compounds share similar chemical properties but differ in their specific applications and the ions they contain
Propriétés
Formule moléculaire |
C6H8Na2O4 |
|---|---|
Poids moléculaire |
196.06 g/mol |
Nom IUPAC |
disodium;(1,2,3,4,5,6-13C6)hexanedioate |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |
Clé InChI |
KYKFCSHPTAVNJD-MABOOHTNSA-L |
SMILES isomérique |
[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



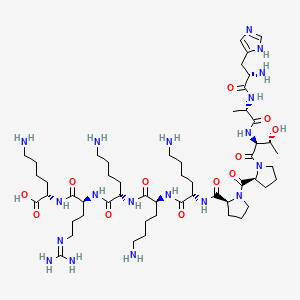

![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
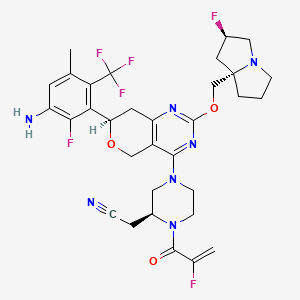

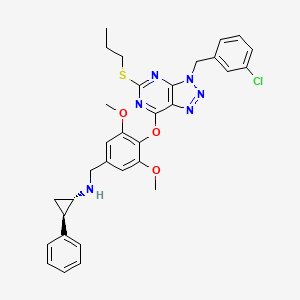


![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
